2,4,5-Trimethoxystyrene

Botanical insecticide fall armyworm control LT50 comparison

2,4,5-Trimethoxystyrene (CAS 17598-03-7) is a naturally occurring phenylpropanoid characterized by a styrene core substituted with methoxy groups at the 2-, 4-, and 5-positions. It was first identified as the major bioactive component of the bark of Duguetia panamensis and has since been isolated from multiple Annonaceae and Piperaceae species.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 17598-03-7
Cat. No. B091895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethoxystyrene
CAS17598-03-7
Synonyms2,4,5-TMS
2,4,5-trimethoxystyrene
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=C)OC)OC
InChIInChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3
InChIKeyDAINMNHDGRVBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethoxystyrene (CAS 17598-03-7): Baseline Characterization of a Dual-Function Phenylpropanoid Natural Product


2,4,5-Trimethoxystyrene (CAS 17598-03-7) is a naturally occurring phenylpropanoid characterized by a styrene core substituted with methoxy groups at the 2-, 4-, and 5-positions. It was first identified as the major bioactive component of the bark of Duguetia panamensis [1] and has since been isolated from multiple Annonaceae and Piperaceae species. The compound exhibits a dual chemical identity: it acts as a direct insecticidal agent with quantifiable potency against agricultural pests, and it serves as the immediate biosynthetic precursor to pellucidin A, a cyclobutane-type dimer formed via photochemical [2+2] cycloaddition [2]. These two defining characteristics—specific bioactivity and unique dimerization reactivity—distinguish 2,4,5-trimethoxystyrene from other trimethoxystyrene positional isomers.

Why Generic Substitution of 2,4,5-Trimethoxystyrene with Isomeric Trimethoxystyrenes Leads to Invalid Scientific Results


The methoxy substitution pattern on the styrene scaffold is not a minor structural variation; it fundamentally governs the compound's biological target engagement and chemical reactivity. 2,4,5-Trimethoxystyrene demonstrates potent insecticidal activity [1] and undergoes photochemical dimerization to pellucidin A [2], whereas the 3,4,5-trimethoxystyrene isomer is a well-established pharmacophore for tubulin polymerization inhibition with nanomolar cytotoxicity against mammalian cancer cells [3]. Simply substituting one trimethoxystyrene isomer for another without experimental validation of activity would be scientifically invalid, as the positional arrangement of methoxy groups dictates binding affinity, metabolic stability, and even the capacity for specific chemical transformations. The quantitative evidence below demonstrates that 2,4,5-trimethoxystyrene occupies a distinct functional niche that no other isomer replicates.

Quantitative Differentiation Evidence for 2,4,5-Trimethoxystyrene Relative to Key Comparators


2,4,5-Trimethoxystyrene Demonstrates 2.3-Fold Greater Insecticidal Potency Against Fall Armyworm (Spodoptera frugiperda) Compared to trans-Asarone

In an artificial diet incorporation bioassay against Spodoptera frugiperda larvae, 2,4,5-trimethoxystyrene achieved a median lethal time (LT50) of 73 hours, significantly outperforming trans-asarone, which required 170 hours to reach 50% mortality [1]. Both compounds were evaluated individually at equivalent incorporation levels, confirming that the 2,4,5-methoxy substitution pattern is directly responsible for a 2.3-fold improvement in lethal speed. This is a direct head-to-head comparison conducted within the same experimental system.

Botanical insecticide fall armyworm control LT50 comparison

2,4,5-Trimethoxystyrene Achieves Complete Oviposition Prevention Against Bean Weevil (Zabrotes subfasciatus), Matching the Efficacy of a Commercial Deltamethrin Formulation

In a residual contact bioassay, 2,4,5-trimethoxystyrene applied to bean samples caused 60% adult mortality of Zabrotes subfasciatus, compared to 100% mortality for the positive control K-Obiol® 2P (deltamethrin 2 g a.i./kg at 375 mg/kg). Critically, both 2,4,5-trimethoxystyrene and the commercial deltamethrin formulation completely prevented oviposition on the treated bean samples [1]. This demonstrates that while adulticidal potency is lower, the reproductive suppression endpoint—arguably the most important parameter for stored-product protection—is equivalent to the commercial standard.

Stored grain protection oviposition deterrence coleopteran pest control

2,4,5-Trimethoxystyrene Displays a >1000-Fold Cytotoxicity Differential Compared to 3,4,5-Trimethoxystyrene Derivatives, Supporting Superior Safety Margins for Agricultural Applications

2,4,5-Trimethoxystyrene exhibited only weak cytotoxicity against the human nasopharyngeal carcinoma cell line 9KB (ED50 = 42 µg/mL) and the murine lymphocytic leukemia cell line 9PS (ED50 = 27 µg/mL) [1]. In contrast, 3,4,5-trimethoxystyrene-containing combretastatin A-4 analogs consistently display antiproliferative IC50 values in the low nanomolar range (typically 1–100 nM) against multiple cancer cell lines [2]. Assuming an average molecular weight of approximately 300 Da for the 3,4,5-trimethoxystyrene derivatives, 42 µg/mL for 2,4,5-trimethoxystyrene corresponds to roughly 140 µM, yielding a >1000-fold potency gap. This comparison is cross-study but supported by extensive literature demonstrating that the 3,4,5-trimethoxy substitution pattern is a critical pharmacophore for colchicine-site tubulin binding, a mechanism absent in the 2,4,5-isomer.

Mammalian cytotoxicity selectivity index trimethoxystyrene positional isomer comparison

2,4,5-Trimethoxystyrene Undergoes Exclusive Photochemical [2+2] Dimerization to Pellucidin A—A Reactivity Signature Not Reported for Any Other Trimethoxystyrene Isomer

Under UV365 light exposure, 2,4,5-trimethoxystyrene undergoes a photochemical [2+2] cycloaddition to form pellucidin A, a cyclobutane-type dimer. In whole-plant experiments with Peperomia pellucida, UV365 treatment increased pellucidin A content by 193.2% relative to controls [1]. Isotopic feeding studies confirmed that 13C-labeled 2,4,5-trimethoxystyrene is incorporated into pellucidin A with 12.8% efficiency [1]. This photodimerization reactivity is not reported for the 3,4,5-trimethoxystyrene isomer or other positional isomers, which are primarily utilized in Wittig or Suzuki coupling reactions to generate stilbenoid tubulin inhibitors [2]. The 2,4,5-substitution pattern uniquely positions the vinyl group for proximity-driven cycloaddition in the solid state or under UV irradiation.

Photochemical dimerization cyclobutane lignan biosynthesis [2+2] cycloaddition

2,4,5-Trimethoxystyrene Exhibits Potent Acute Aquatic Toxicity (Brine Shrimp LC50 = 8 ppm), Providing a Standardized Ecotoxicity Benchmark for Environmental Fate Assessment

In the Artemia salina (brine shrimp) lethality bioassay, 2,4,5-trimethoxystyrene demonstrated an LC50 of 8 ppm (95% confidence interval: 5–12 ppm), indicating potent acute aquatic toxicity [1]. This value places the compound among the more toxic natural phenylpropanoids in this standardized assay. For reference, the commonly used positive control potassium dichromate exhibits LC50 values typically ranging from 7.23 µg/mL to 64.15 µg/mL depending on experimental conditions, meaning 2,4,5-trimethoxystyrene is comparable to or exceeds the toxicity of this standard reference toxicant [2]. This quantitative benchmark is essential for researchers conducting environmental risk assessments or comparing the ecotoxicological profiles of phenylpropanoid natural products.

Brine shrimp lethality acute aquatic toxicity ecotoxicology benchmark

Validated Application Scenarios for 2,4,5-Trimethoxystyrene Based on Quantitative Differentiation Evidence


Botanical Insecticide Development Targeting Fall Armyworm (Spodoptera frugiperda)

2,4,5-Trimethoxystyrene is the clearly superior choice over the co-occurring phenylpropanoid trans-asarone for lead optimization of botanical insecticides against Spodoptera frugiperda. The compound's LT50 of 73 h provides a 2.3-fold faster kill rate compared to trans-asarone (LT50 = 170 h) in artificial diet bioassays [1]. This enhanced speed of action is critical for reducing crop damage during larval feeding stages and positions 2,4,5-trimethoxystyrene as the preferred scaffold for structure-activity relationship studies aimed at improving insecticidal potency.

Grain Storage Protection Against Bruchid Beetles (Zabrotes subfasciatus)

For stored-product entomology research, 2,4,5-trimethoxystyrene offers a unique combination of adulticidal activity (60% mortality) and complete oviposition suppression on bean samples, matching the reproductive control efficacy of the commercial deltamethrin formulation K-Obiol® 2P [1]. This makes the compound a valuable template for developing natural-product-based grain protectants where prevention of the next generation is the primary efficacy criterion.

Investigating Photochemical [2+2] Cycloaddition Mechanisms in Natural Product Biosynthesis

2,4,5-Trimethoxystyrene is the only trimethoxystyrene isomer demonstrated to undergo UV365-induced photochemical [2+2] dimerization to form a cyclobutane lignan (pellucidin A), with a quantifiable 193.2% increase in dimer content under UV exposure and 12.8% isotopic incorporation efficiency [1]. Researchers studying photochemical cycloaddition mechanisms, cyclobutane natural product biosynthesis, or biomimetic dimerization reactions should select 2,4,5-trimethoxystyrene over isomeric alternatives that lack this reactivity.

Ecotoxicological Benchmarking of Phenylpropanoid Natural Products

The well-characterized brine shrimp LC50 of 8 ppm (95% CI: 5–12 ppm) for 2,4,5-trimethoxystyrene [1] provides a reproducible acute aquatic toxicity endpoint suitable for environmental fate assessment and comparative hazard ranking of phenylpropanoid natural products. This standardized datum supports regulatory-compliant ecotoxicological profiling and enables direct quantitative comparison with other candidate compounds in environmental risk assessment workflows.

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